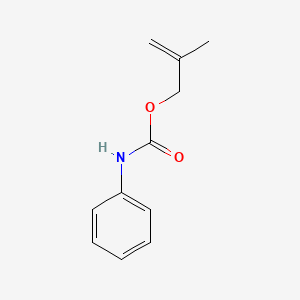![molecular formula C21H17N3O4S B12011531 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate: is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 324568-29-8
Molecular Weight: 407.451 g/mol
This compound belongs to a class of thiazole-based molecules and exhibits intriguing pharmacological potential. due to its rarity, analytical data is not widely available, and researchers should verify its identity and purity independently .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this exact compound, similar thiazole derivatives are often synthesized via multistep processes. These steps may include cyclization, acylation, and condensation reactions.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It likely remains a subject of academic research rather than commercial production.
Analyse Chemischer Reaktionen
Reactivity: This compound may undergo various reactions, including:
Oxidation: Oxidative transformations can modify the thiazole ring or the phenyl moiety.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Condensation: Formation of imine or amide bonds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Condensation: Acid chlorides (e.g., acetyl chloride) or amine reactants.
Major Products: The specific products formed depend on reaction conditions and substituents. Common products include derivatives with modified functional groups or ring structures.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine:
Antimicrobial Properties: Investigation into its antibacterial or antifungal effects.
Anticancer Potential: Evaluation of its cytotoxicity against cancer cells.
Enzyme Inhibition: Study of its impact on specific enzymes.
Industry: While not yet widely used, its unique structure may inspire novel materials or pharmaceuticals.
Wirkmechanismus
The exact mechanism remains speculative, but it likely interacts with specific cellular targets or pathways. Further research is needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
This compound’s uniqueness lies in its thiazole-triazole hybrid structure. Similar compounds include:
2-ethoxy-4-[(E)-(2-(4-propoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate: (CAS: 618076-78-1)
2-ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate: (CAS: 606959-48-2)
Eigenschaften
Molekularformel |
C21H17N3O4S |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
[2-ethoxy-4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C21H17N3O4S/c1-3-27-17-11-14(9-10-16(17)28-13(2)25)12-18-20(26)24-21(29-18)22-19(23-24)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3/b18-12+ |
InChI-Schlüssel |
BRMUREHOPDCVCI-LDADJPATSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC(=O)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12011474.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
